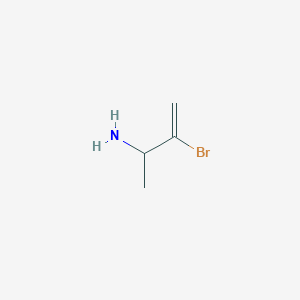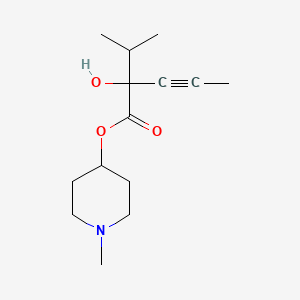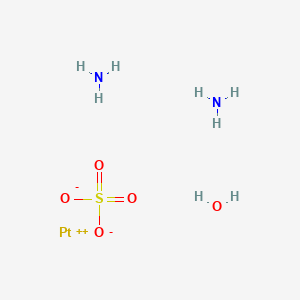
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is a coordination complex of platinum This compound is notable for its unique structure, where platinum is coordinated with ammonia, water, and sulfate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with ammonia and sulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The general reaction can be represented as:
K2[PtCl4]+2NH3+H2O+H2SO4→Pt(NH3)2(H2O)(SO4)+2KCl+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The process includes precise control of temperature, pH, and reactant concentrations. The product is typically purified through crystallization or other separation techniques to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo ligand substitution reactions where the ammonia or water ligands are replaced by other ligands. This is often facilitated by the use of strong nucleophiles or under specific conditions.
Oxidation and Reduction: The platinum center in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the complex and release of the ligands.
Common Reagents and Conditions
Substitution: Ligand exchange can be carried out using reagents like chloride ions, phosphines, or other amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Major Products
The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can lead to changes in the oxidation state of platinum.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry.
Biology and Medicine
In the field of medicine, platinum complexes are well-known for their use in chemotherapy. While Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- itself may not be a common chemotherapeutic agent, its structural analogs are studied for their potential anticancer properties.
Industry
Industrially, this compound can be used in processes requiring catalysis, such as in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- exerts its effects depends on the specific application. In catalysis, the platinum center acts as a site for the activation of substrates, facilitating various chemical transformations. In biological systems, similar platinum complexes interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, which is the basis for their anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known chemotherapeutic agent with a similar platinum center but different ligands (chloride ions instead of sulfate and water).
Carboplatin: Another chemotherapeutic agent with a platinum center, but with a bidentate dicarboxylate ligand.
Oxaliplatin: A platinum-based drug with a different ligand system, used in the treatment of colorectal cancer.
Uniqueness
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its sulfate ligand, in particular, can influence its solubility and interaction with other molecules, distinguishing it from other platinum complexes.
This detailed overview provides a comprehensive understanding of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
86493-49-4 |
|---|---|
Fórmula molecular |
H8N2O5PtS |
Peso molecular |
343.23 g/mol |
Nombre IUPAC |
azane;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/2H3N.H2O4S.H2O.Pt/c;;1-5(2,3)4;;/h2*1H3;(H2,1,2,3,4);1H2;/q;;;;+2/p-2 |
Clave InChI |
SQQUWLJCFBLTHV-UHFFFAOYSA-L |
SMILES canónico |
N.N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


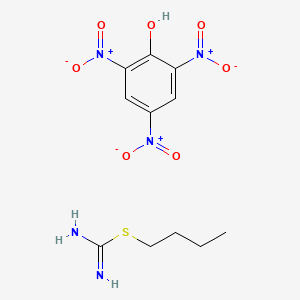
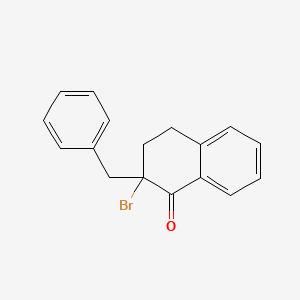

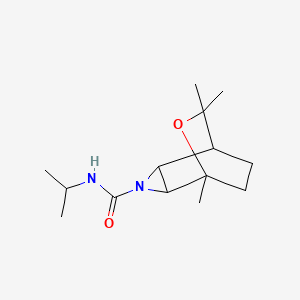



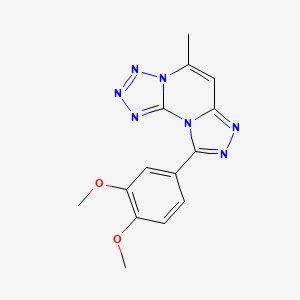
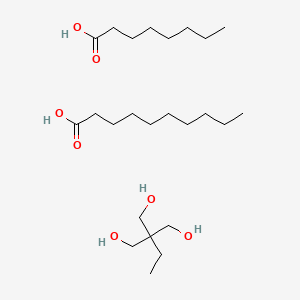
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

